molecular formula C19H18ClN5O2 B2357347 (E)-3-(but-2-en-1-yl)-8-(2-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 946261-02-5

(E)-3-(but-2-en-1-yl)-8-(2-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2357347
CAS No.: 946261-02-5
M. Wt: 383.84
InChI Key: WPVFZJXNRBDJNM-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(but-2-en-1-yl)-8-(2-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H18ClN5O2 and its molecular weight is 383.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Potential

This compound has been explored for its potential pharmacological properties, particularly in the realm of mental health. A study by Zagórska et al. (2009) synthesized derivatives of imidazo[2,1-f]purine-2,4-dione and found that they exhibit potent 5-HT(1A) receptor ligands. Specifically, certain derivatives demonstrated anxiolytic-like and antidepressant-like activities in mice, indicating a potential for development into treatments for anxiety and depression (Zagórska et al., 2009).

Antidepressant and Anxiolytic Activity

Further research in 2015 by Zagórska et al. expanded on these findings, illustrating that certain arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-diones and purine-2,4,8-triones showed significant affinity for serotoninergic receptors, particularly 5-HT1A and 5-HT7, and dopamine D2 receptors. These compounds were identified as potential antidepressants and anxiolytics (Zagórska et al., 2015).

Receptor Affinity and Phosphodiesterase Activity

A 2016 study by Zagórska et al. synthesized derivatives of imidazo[2,1-f]purines and assessed their receptor affinity and phosphodiesterase (PDE) inhibitory potencies, highlighting the structural features necessary for receptor and enzyme activity. This suggests the compound's potential in designing treatments targeting specific receptors and enzymes (Zagórska et al., 2016).

A3 Adenosine Receptor Antagonism

Baraldi et al. (2005) explored derivatives of imidazo[2,1-f]purine-2,4-diones as antagonists for adenosine receptors, identifying potent and selective A3 adenosine receptor antagonists. This discovery opens avenues for therapeutic applications in conditions where adenosine receptor modulation is beneficial (Baraldi et al., 2005).

Properties

IUPAC Name

2-[(E)-but-2-enyl]-6-(2-chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c1-4-5-10-23-17(26)15-16(22(3)19(23)27)21-18-24(15)11-12(2)25(18)14-9-7-6-8-13(14)20/h4-9,11H,10H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVFZJXNRBDJNM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4Cl)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4Cl)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.